molecular formula C8H12F2O B8061505 (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol

Cat. No.: B8061505
M. Wt: 162.18 g/mol
InChI Key: CGUYKGMBJKJROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol is a chemical compound with the molecular formula C8H12F2O. This compound features a bicyclic structure with two fluorine atoms attached to the seven-membered ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the bicyclic structure. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (7,7-Difluorobicyclo[4.1.0]heptan-1-yl)methanamine: Similar bicyclic structure with an amine group instead of a hydroxyl group.

    (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride: Contains a methanesulfonyl chloride group, making it useful for different chemical reactions.

Uniqueness

(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)6-2-1-5(4-11)3-7(6)8/h5-7,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUYKGMBJKJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure as described in Example 342 Step 1 and making non-critical variations to replace methyl cyclohex-1-enecarboxylate with 7,7-difluorobicyclo[4.1.0]-heptane-3-carboxylate, the title compound was obtained as a colorless liquid (0.30 g, 70%): 1H NMR (300 MHz, CDCl3) δ 3.50-3.23 (m, 2H), 2.50-2.25 (m, 1H), 2.15-1.76 (m, 2H), 1.74-0.96 (m, 5H), 0.96-0.54 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7,7-difluorobicyclo[4.1.0]-heptane-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.